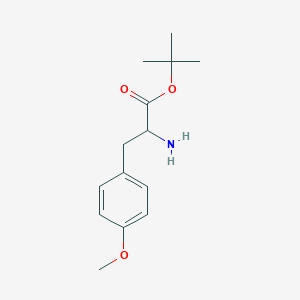

Tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate

Description

Tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate is a chiral ester derivative characterized by a tert-butyl ester group, an amino moiety, and a 4-methoxyphenyl substituent. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and drug development. The 4-methoxy group on the phenyl ring provides electron-donating properties, influencing both chemical reactivity and physical properties such as solubility and crystallinity.

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)12(15)9-10-5-7-11(17-4)8-6-10/h5-8,12H,9,15H2,1-4H3 |

InChI Key |

HJRMJMZOUKJTDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl bromoacetate, 4-methoxyaniline, and a suitable base.

Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The temperature is maintained at around 0°C to room temperature.

Procedure: Tert-butyl bromoacetate is reacted with 4-methoxyaniline in the presence of a base such as potassium carbonate or sodium hydride. The reaction mixture is stirred for several hours until the desired product is formed.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X) are used under appropriate conditions.

Major Products:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.

Biology:

Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms, particularly those involving amino acid derivatives.

Protein Modification: It can be employed in the modification of proteins to study their structure and function.

Medicine:

Drug Development: this compound is explored for its potential as a drug candidate due to its unique structural features.

Pharmacological Studies: It is used in pharmacological studies to understand its effects on biological systems.

Industry:

Material Science: The compound is used in the development of new materials with specific properties.

Chemical Manufacturing: It is employed in the production of various chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

Electron-Donating vs. Electron-Withdrawing Groups

- 4-Methoxy (Target Compound): The methoxy group enhances electron density on the phenyl ring, increasing stability in electrophilic substitution reactions. This group also moderately improves solubility in polar solvents compared to non-polar substituents .

- 4-Methyl (tert-Butyl (2S)-2-amino-3-(4-methylphenyl)propanoate, ): The methyl group is less polar than methoxy, reducing solubility in polar solvents (e.g., DMSO or ethanol).

- 4-Hydroxy (tert-Butyl L-tyrosinate, ) : The hydroxyl group significantly increases polarity and hydrogen-bonding capacity, making this compound more hydrophilic ([α]D20 −17.0 in CHCl3 for analogs) .

- 4-Nitro (Methyl 2-amino-3-(4-nitrophenyl)propanoate, ): The nitro group is strongly electron-withdrawing, reducing electron density on the phenyl ring and making the compound more reactive in nucleophilic aromatic substitution. This substituent also decreases solubility in non-polar solvents .

Ester Group Variations

- tert-Butyl Ester (Target Compound) : The bulky tert-butyl group provides steric protection to the ester, enhancing stability under acidic or basic conditions. This is advantageous in multi-step syntheses, as demonstrated in peptide couplings () .

- Methyl Ester (Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate, ): Smaller methyl esters are more prone to hydrolysis but offer higher reactivity in ester exchange reactions. This derivative showed a molecular weight of 309.36 g/mol and solubility in DMSO up to 100 mg/mL .

- However, it requires catalytic hydrogenation for deprotection, adding synthetic complexity .

Stereochemical Considerations

- The (S)-configuration at the α-carbon is common in bioactive analogs, as seen in tert-butyl L-tyrosinate () and methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate (). Racemic mixtures (e.g., compounds 24b–24e in ) often show reduced activity compared to enantiopure forms, highlighting the importance of stereochemistry in drug design .

Physical and Spectroscopic Properties

Biological Activity

Tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate, a compound with a structural resemblance to amino acids, has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological interactions based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H19NO3, with a molecular weight of approximately 239.30 g/mol. The compound features a tert-butyl group, an amino group, and a methoxy-substituted phenyl group, which contribute to its solubility and receptor interaction capabilities.

Synthesis Methodology:

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:

- Protection of the amino group.

- Alkylation with a suitable electrophile.

- Deprotection to yield the final product.

This methodology ensures high purity and yield, making the compound suitable for further biological evaluation.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

- Neurotransmitter Modulation : Due to its structural similarity to amino acids, it may influence neurotransmitter systems, potentially acting as a modulator in neurological pathways.

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess selective antibacterial properties against various pathogens, including N. meningitidis and H. influenzae, suggesting potential applications in treating bacterial infections .

- Antichlamydial Activity : The compound has been evaluated for its effectiveness against Chlamydia species, with findings indicating selective activity that could lead to the development of new therapeutic agents .

Case Studies

-

Study on Antimicrobial Activity :

A study assessed the antimicrobial efficacy of various compounds related to this compound. Results demonstrated moderate activity against Gram-positive and Gram-negative bacteria, with specific derivatives showing improved potency compared to existing antibiotics . -

Neuropharmacological Assessment :

In vitro assays indicated that the compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering neuroprotective effects.

Data Table: Comparison of Biological Activities

Q & A

Q. What are the optimal synthetic routes for synthesizing Tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate?

The compound is typically synthesized via multi-step protocols involving alkylation , esterification , and protection/deprotection strategies . For example:

- Step 1 : Alkylation of 4-methoxyphenylpropanoic acid derivatives using tert-butyl groups under reflux conditions with catalysts like AlCl₃ .

- Step 2 : Introduction of the amino group via reductive amination or nucleophilic substitution, often employing NaBH₄ or LiAlH₄ as reducing agents .

- Step 3 : Esterification with tert-butyl groups using Boc (tert-butoxycarbonyl) protection, optimized in solvents like dioxane or THF at controlled pH (9–10) . Yield optimization requires precise temperature control (e.g., reflux at 80–100°C) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.2 ppm), methoxy resonance (δ ~3.8 ppm), and amino proton signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 294.18) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly for chiral centers .

- HPLC : Chiral columns (e.g., Chiralpak®) for enantiomeric purity assessment .

Q. What are the primary applications of this compound in peptide synthesis?

The tert-butyl and Boc groups act as protective moieties for amino acids, enabling selective coupling in solid-phase peptide synthesis (SPPS). For example:

- The Boc group shields the amino group during activation, preventing unintended side reactions .

- Post-synthesis, the tert-butyl ester is cleaved under mild acidic conditions (e.g., TFA/DCM) without disrupting the peptide backbone .

Advanced Research Questions

Q. How can chiral resolution challenges during synthesis be addressed?

- Chiral Chromatography : Use of polysaccharide-based columns (e.g., Chiralcel® OD-H) with hexane/isopropanol mobile phases .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures, achieving >99% enantiomeric excess (ee) .

- Crystallization-Induced Diastereomer Resolution : Formation of diastereomeric salts with chiral acids (e.g., tartaric acid) .

Q. How do structural analogs influence pharmacological activity, and how can contradictory data be resolved?

- Substituent Effects : Fluorine or chlorine substitutions on aromatic rings (e.g., 4-fluorophenyl analogs) enhance receptor binding affinity but may reduce solubility. Comparative studies using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) can quantify these effects .

- Data Contradictions : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, temperature). Standardized protocols (e.g., fixed ATP concentrations in kinase assays) and meta-analyses of structural analogs are recommended .

Q. What advanced computational methods aid in studying this compound’s interactions with biological targets?

- Molecular Dynamics (MD) Simulations : To model binding stability with targets like G-protein-coupled receptors (GPCRs) over 100-ns trajectories .

- Docking Studies (AutoDock Vina) : Predict binding poses using crystal structures from the PDB (e.g., 6CM4 for tyrosine kinase targets) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide rational design .

Q. How can conflicting crystallographic data be resolved during structure determination?

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands to model twin domains in high-symmetry space groups .

- High-Resolution Synchrotron Data : Collection at λ = 0.7–1.0 Å to resolve disordered tert-butyl groups .

- Hirshfeld Surface Analysis : Validate hydrogen-bonding networks and packing efficiency using CrystalExplorer .

Methodological Considerations

Q. What are the best practices for handling and storing this compound?

- Storage : -20°C under inert gas (Ar/N₂) to prevent hydrolysis of the ester group .

- Solubility : Use DMSO for biological assays (up to 50 mM stock solutions) or THF for synthetic reactions .

- Safety : PPE (gloves, goggles) required due to irritant properties (H315/H319 hazard codes) .

Q. How to troubleshoot low yields in Boc protection reactions?

- Catalyst Optimization : Replace DMAP with stronger bases like DBU for Boc-anhydride reactions .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve reagent solubility .

- Byproduct Analysis : LC-MS monitoring to detect premature deprotection or dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.